N-(1-ADAMANTYL)-N,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
N-(1-ADAMANTYL)-N,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound that features an adamantyl group, a pyrazole ring, and a nitro group. The adamantyl group is known for its stability and rigidity, making it a valuable component in various chemical and pharmaceutical applications. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ADAMANTYL)-N,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantyl precursor. One common method involves the bromination of adamantane to produce 1-bromoadamantane, which is then reacted with various reagents to introduce the desired functional groups . The pyrazole ring is often synthesized separately through cyclization reactions involving hydrazines and diketones . The final step involves coupling the adamantyl and pyrazole components under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-ADAMANTYL)-N,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as dichloromethane (DCM) and ethanol are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the adamantyl moiety .
Scientific Research Applications
N-(1-ADAMANTYL)-N,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ADAMANTYL)-N,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides stability and enhances the compound’s binding affinity to its targets. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The pyrazole ring can interact with various biological pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-ADAMANTYL)-1-PENTYL-1H-INDOLE-3-CARBOXAMIDE: A synthetic cannabinoid with similar structural features.
N-(1-ADAMANTYL)-1-PENTYL-1H-INDAZOLE-3-CARBOXAMIDE: Another synthetic cannabinoid with an indazole ring instead of a pyrazole ring.
Uniqueness
N-(1-ADAMANTYL)-N,1-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of an adamantyl group, a pyrazole ring, and a nitro group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C16H22N4O3 |
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Molecular Weight |
318.37g/mol |
IUPAC Name |
N-(1-adamantyl)-N,1-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C16H22N4O3/c1-18-9-13(20(22)23)14(17-18)15(21)19(2)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-12H,3-8H2,1-2H3 |
InChI Key |
AJMRMQYFYMWBQK-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)N(C)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N(C)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Origin of Product |
United States |
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